REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=O)=[CH:9][CH:8]=1.O.ON1C2C=CC=CC=2N=N1.[CH3:28][NH:29][C:30]1[S:31][C:32]([S:36]([NH2:39])(=[O:38])=[O:37])=[C:33]([CH3:35])[N:34]=1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[NH2:39][S:36]([C:32]1[S:31][C:30]([N:29]([CH3:28])[C:14](=[O:16])[CH2:13][C:10]2[CH:9]=[CH:8][C:7]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)=[CH:12][CH:11]=2)=[N:34][C:33]=1[CH3:35])(=[O:37])=[O:38] |f:1.2,4.5|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
307 mg
|
Type
|
reactant
|
Smiles
|
CNC=1SC(=C(N1)C)S(=O)(=O)N
|
Name
|
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the solvent is again removed in vacuo
|
Type
|
STIRRING
|
Details
|
The residue is stirred with 15 ml of water and 3 ml of methanol
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate is back-extracted with 20 ml of dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=C(N=C(S1)N(C(CC1=CC=C(C=C1)C1=NC=CC=C1)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |